

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloeudesmol

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Compound of Interest		
Compound Name:	Cycloeudesmol	
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Cycloeudesmol** is a sesquiterpenoid alcohol that has garnered interest within the scientific community due to its unique tricyclic carbon skeleton and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **cycloeudesmol**, with a focus on quantitative data and experimental methodologies critical for researchers in natural product chemistry, medicinal chemistry, and drug development.

## **Chemical Structure**

**Cycloeudesmol** possesses the molecular formula C<sub>15</sub>H<sub>26</sub>O. Its structure is characterized by a bicyclo[3.1.0]hexane core fused to a six-membered ring, forming a distinctive tricyclic system. An isopropanol group is attached to one of the bridgehead carbons of the bicyclo[3.1.0]hexane system. The systematic IUPAC name for the naturally occurring enantiomer of **cycloeudesmol** is (1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol.

A 2D representation of the chemical structure of **cycloeudesmol** is provided below, illustrating the atom numbering scheme used for spectroscopic analysis.

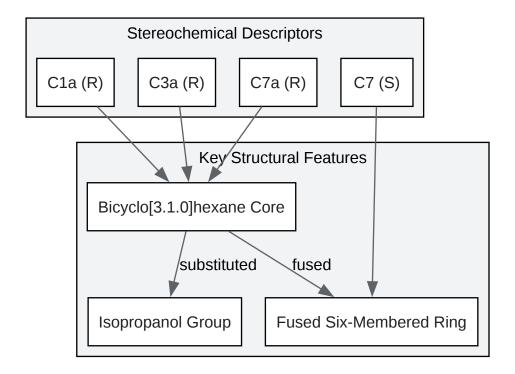


Figure 1. 2D Chemical Structure and Atom Numbering of Cycloeudesmol.

# Stereochemistry

The stereochemistry of **cycloeudesmol** is complex, with multiple chiral centers that give rise to several possible diastereomers. The absolute configuration of the naturally occurring isomer has been determined as (1aR,3aR,7S,7aR). The stereochemical arrangement is crucial for its biological activity and is a key consideration in synthetic efforts.

The spatial arrangement of the substituents on the chiral centers defines the overall threedimensional shape of the molecule. The relative stereochemistry of the methyl groups and the isopropanol substituent in relation to the fused ring system is a defining feature of **cycloeudesmol**.



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Figure 2. Key Stereochemical and Structural Features of **Cycloeudesmol**.

# Data Presentation Spectroscopic Data



Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of **cycloeudesmol**. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cycloeudesmol

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	Data not available		
H-2	Data not available		
H-3	Data not available	_	
H-4	Data not available	_	
H-5	Data not available	_	
H-6	Data not available	_	
H-7	Data not available	_	
H-8	Data not available	_	
H-9	Data not available	_	
H-10	Data not available	_	
H-12	Data not available	_	
H-13	Data not available	_	
H-14	Data not available	_	
H-15	Data not available	_	
ОН	Data not available	_	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Cycloeudesmol** 



Carbon	Chemical Shift (δ, ppm)
C-1	Data not available
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
C-7	Data not available
C-8	Data not available
C-9	Data not available
C-10	Data not available
C-11	Data not available
C-12	Data not available
C-13	Data not available
C-14	Data not available
C-15	Data not available

Note: Specific, fully assigned NMR data for the natural isomer of **cycloeudesmol** is not readily available in the public domain. The tables are provided as a template for data presentation.

# **Crystallographic Data**

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles. To date, a public domain crystal structure for **cycloeudesmol** has not been identified. Should such data become available, it would be presented as follows:

Table 3: Selected Bond Lengths for **Cycloeudesmol** from X-ray Crystallography



Bond	Length (Å)
C1-C2	Data not available
C1-C10	Data not available
C10-C14	Data not available
C7-C11	Data not available
C11-O	Data not available

Table 4: Selected Bond Angles for Cycloeudesmol from X-ray Crystallography

Angle	Degree (°)
C2-C1-C10	Data not available
C1-C10-C5	Data not available
C1-C10-C14	Data not available
C7-C11-O	Data not available

Table 5: Selected Torsion Angles for Cycloeudesmol from X-ray Crystallography

Torsion Angle	Degree (°)
C2-C1-C10-C5	Data not available
C1-C10-C5-C9	Data not available
C14-C10-C5-C15	Data not available

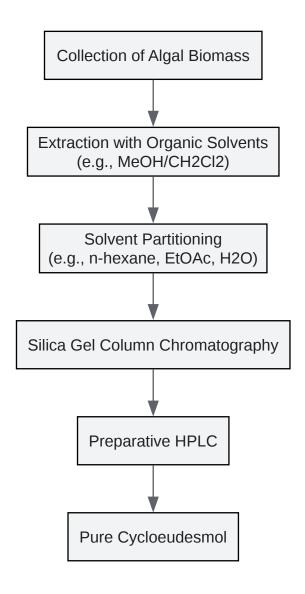
# **Experimental Protocols**

The isolation and structural elucidation of **cycloeudesmol** typically involve a combination of chromatographic and spectroscopic techniques.

## **Isolation and Purification**



A general protocol for the isolation of **cycloeudesmol** from a marine source, such as the red alga Laurencia nipponica, is outlined below.



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Figure 3. General Workflow for the Isolation of **Cycloeudesmol**.

- Collection and Extraction: The marine alga is collected, air-dried, and ground. The dried
  material is then exhaustively extracted with a mixture of organic solvents, such as
  methanol/dichloromethane.
- Solvent Partitioning: The crude extract is concentrated and partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.



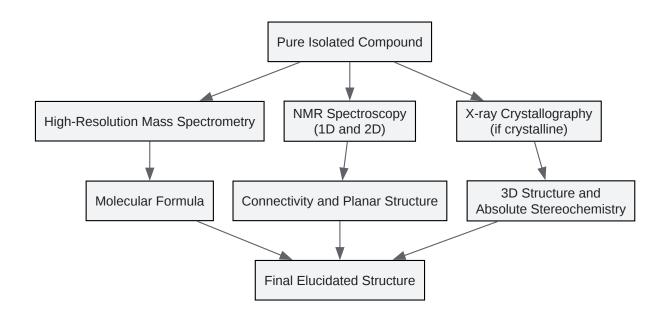
 Chromatographic Separation: The organic fractions are subjected to repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure cycloeudesmol.

## **Structure Elucidation**

The structure of the isolated compound is determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:
  - <sup>1</sup>H NMR: Provides information about the proton environments, including chemical shifts, multiplicities, and coupling constants.
  - <sup>13</sup>C NMR: Reveals the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all atoms.
- X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.





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Figure 4. Logical Workflow for the Structural Elucidation of Cycloeudesmol.

#### Conclusion

This technical guide has summarized the key structural and stereochemical features of **cycloeudesmol**. While the fundamental carbon skeleton and absolute configuration are established, a complete and publicly available dataset of its quantitative structural parameters, particularly from X-ray crystallography and fully assigned NMR spectra, remains to be consolidated. The provided experimental workflows offer a standard approach for the isolation and characterization of this and similar natural products, which is essential for further research into its synthesis and potential therapeutic applications.

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